1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its intricate molecular structure and significant biological activity. With a molecular formula of C29H42N2O3 and a molecular weight of approximately 466.7 g/mol, this compound features a cyclopenta[a]phenanthrene core linked to a pyrrolidine dione through a hexyl chain. The stereochemistry at positions 13 and 17 plays a crucial role in its biological interactions and activity.
This compound is synthesized through advanced organic chemistry techniques and is available from various chemical suppliers for research purposes. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione can be classified as:
The synthesis of 1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione typically involves multi-step organic synthesis techniques. Key methods include:
Careful control of reaction conditions such as temperature and pH is critical to maintain the desired stereochemistry and yield.
The molecular structure of 1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione can be described as follows:
Property | Data |
---|---|
Molecular Formula | C29H42N2O3 |
Molecular Weight | 466.7 g/mol |
IUPAC Name | 1-[6-[[(13S,17S)-3-methoxy-13-methyl... |
InChI | InChI=1S/C29H42N2O3/c1-29... |
InChI Key | CJHWFIUASFBCKN-LDFSQWPGSA-N |
Canonical SMILES | CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC |
The stereochemistry at positions 13 and 17 is critical for its biological function .
1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11... undergoes various chemical reactions including:
The specific outcomes depend on the reaction conditions employed (e.g., reagents used and temperature) which can significantly influence the yield and purity of the products formed .
While detailed information about the mechanism of action for 1-[6-[[(13S,17S)-3-methoxy-13-methyl... is not fully elucidated, it is believed to interact with specific cellular receptors or enzymes. This interaction likely modulates various biological processes such as:
Further studies using techniques like surface plasmon resonance or molecular docking could provide deeper insights into its binding affinities and specific interactions with proteins .
The physical and chemical properties of 1-[6-[[(13S,17S)-3-methoxy-13-methyl... include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 9 |
These properties are essential for understanding the compound's behavior in different environments and its potential applications in scientific research .
1-[6-[[(13S,17S)-3-methoxy-13-methyl... has several potential applications:
Further research is necessary to fully explore its therapeutic potential and mechanism of action in various biological contexts .
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7